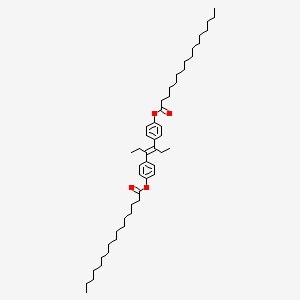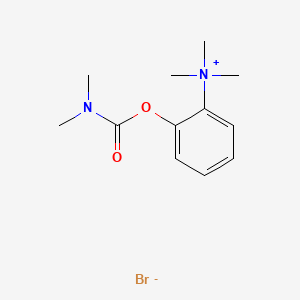
Ketone, 4-phenyl-4-piperidyl piperidino, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Phenylpiperidin-4-yl)carbonyl]piperidine monohydrochloride is a chemical compound with the molecular formula C17H25ClN2O. This compound is known for its unique structure, which includes a piperidine ring substituted with a phenyl group and a carbonyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of 1-[(4-Phenylpiperidin-4-yl)carbonyl]piperidine monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via substitution reactions, often using phenyl halides or phenylboronic acids.
Carbonylation: The carbonyl group is introduced through carbonylation reactions, which can involve reagents such as carbon monoxide and catalysts like palladium.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Analyse Chemischer Reaktionen
1-[(4-Phenylpiperidin-4-yl)carbonyl]piperidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the phenyl or piperidine substituents.
Wissenschaftliche Forschungsanwendungen
1-[(4-Phenylpiperidin-4-yl)carbonyl]piperidine monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-[(4-Phenylpiperidin-4-yl)carbonyl]piperidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Phenylpiperidin-4-yl)carbonyl]piperidine monohydrochloride can be compared with other similar compounds, such as:
4-Phenylpiperidine: This compound shares the phenylpiperidine core but lacks the carbonyl group, resulting in different chemical properties and reactivity.
4-Hydroxy-4-phenylpiperidine:
4-Cyano-4-phenylpiperidine hydrochloride: The cyano group introduces additional reactivity, making it useful for different synthetic applications.
Eigenschaften
CAS-Nummer |
83863-47-2 |
|---|---|
Molekularformel |
C17H25ClN2O |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
(1-phenylpiperidin-1-ium-4-yl)-piperidin-1-ylmethanone;chloride |
InChI |
InChI=1S/C17H24N2O.ClH/c20-17(19-11-5-2-6-12-19)15-9-13-18(14-10-15)16-7-3-1-4-8-16;/h1,3-4,7-8,15H,2,5-6,9-14H2;1H |
InChI-Schlüssel |
XCYXHJURILZVDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2CC[NH+](CC2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)



![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)







